

Physical properties of 2,4-Dibromopyridine melting point and solubility

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An In-depth Technical Guide on the Physical Properties of **2,4-Dibromopyridine**: Melting Point and Solubility

This technical guide provides a comprehensive overview of the key physical properties of **2,4-Dibromopyridine**, specifically its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. A precise understanding of these properties is essential for optimizing reaction conditions, purification processes, and formulation strategies.

Physical Properties of 2,4-Dibromopyridine

2,4-Dibromopyridine is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its physical characteristics dictate its handling, storage, and application in various chemical transformations.

Quantitative Data Summary

The melting point and solubility are fundamental physical constants that provide insights into the purity and phase behavior of **2,4-Dibromopyridine**. The data compiled from various sources are presented below.



Physical Property	Value
Melting Point	35-40 °C[1][2]
40 °C	
38.0 to 42.0 °C	
35-36 °C[3]	-
Solubility	Soluble in Methanol[1]

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for measuring the melting point and solubility of **2,4-Dibromopyridine**.

Melting Point Determination Protocol

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range. The capillary method is a standard and widely used technique.[4]

Objective: To determine the melting point range of a solid sample of **2,4-Dibromopyridine**.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
- Capillary tubes (sealed at one end)[5]
- Thermometer
- Mortar and pestle

Procedure:

 Sample Preparation: A small amount of 2,4-Dibromopyridine is finely ground into a powder using a clean, dry mortar and pestle.[6]



- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 1-2 mm of compacted sample is achieved at the bottom of the tube.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[4][5]
- Approximate Determination: A rapid heating rate (e.g., 10-20 °C per minute) is initially used to obtain an approximate melting range. This helps to save time in subsequent, more precise measurements.[6]
- Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 20 °C below the previously observed approximate melting point. The heating rate is then reduced to a slow and steady rate of about 2 °C per minute.[4][6]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[4]
- Replicate Measurements: The procedure should be repeated with fresh samples until consistent values are obtained.[4]

Solubility Determination Protocol (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound due to its reliability.[8][9]

Objective: To quantitatively determine the solubility of **2,4-Dibromopyridine** in a specific solvent at a constant temperature.

Apparatus:

Glass vials with screw caps

Foundational & Exploratory



- Temperature-controlled orbital shaker or magnetic stirrer[9]
- Analytical balance
- Centrifuge
- Syringe filters (chemically compatible with the solvent, e.g., 0.22 μm PTFE)[9]
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC)[9]

Procedure:

- Preparation of Saturated Solution: An excess amount of solid 2,4-Dibromopyridine is added
 to a glass vial. This is a critical step to ensure that the resulting solution is saturated and in
 equilibrium with the undissolved solid.[9]
- Solvent Addition: A known volume of the chosen solvent (e.g., Methanol) is accurately added to the vial.
- Equilibration: The vial is securely sealed to prevent any solvent evaporation. It is then placed in a temperature-controlled shaker and agitated at a constant temperature (e.g., 25 °C). The agitation should continue for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached, where the rate of dissolution equals the rate of precipitation.[9]
- Phase Separation: After the equilibration period, the vial is allowed to stand at the same constant temperature to permit the excess solid to settle. To ensure complete removal of undissolved particles, the sample is then centrifuged.[9]
- Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn
 using a syringe. This aliquot is immediately filtered through a syringe filter into a clean, preweighed vial. Filtration is crucial to remove any fine, suspended solid particles that could
 lead to an overestimation of solubility.[9]
- Quantification: The concentration of 2,4-Dibromopyridine in the filtered solution is determined using a validated analytical method, such as HPLC. This involves creating a



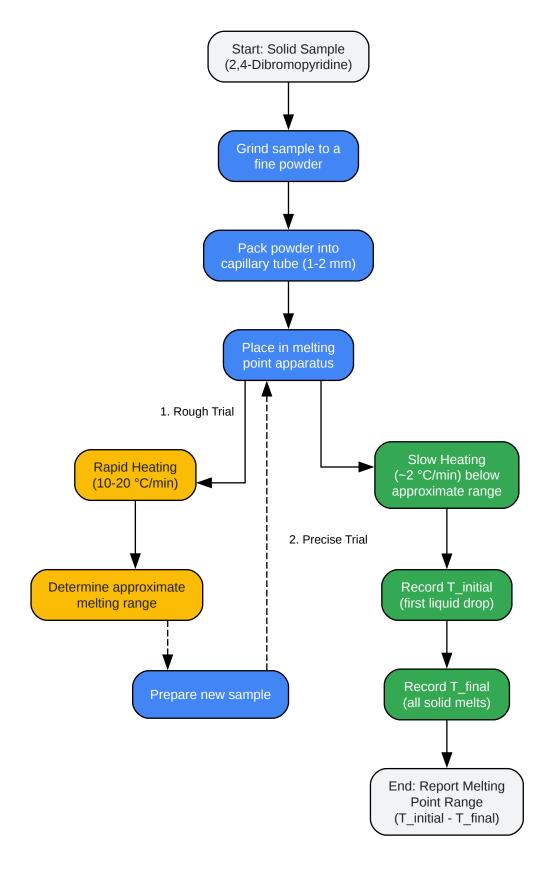
calibration curve with standard solutions of known concentrations.

Data Reporting: The solubility is expressed in standard units such as grams per 100 mL (g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.[9]

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

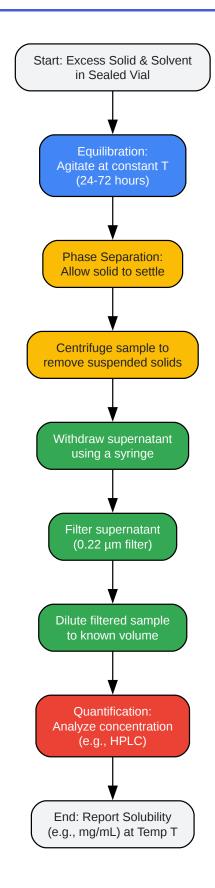




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Workflow for Melting Point Determination.





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Workflow for Shake-Flask Solubility Determination.



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